Aristololactam IV

CAS No.: 17413-39-7

Cat. No.: VC18959880

Molecular Formula: C18H13NO5

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17413-39-7 |

|---|---|

| Molecular Formula | C18H13NO5 |

| Molecular Weight | 323.3 g/mol |

| IUPAC Name | 14,16-dimethoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |

| Standard InChI | InChI=1S/C18H13NO5/c1-21-8-3-10-9(13(4-8)22-2)5-12-15-11(18(20)19-12)6-14-17(16(10)15)24-7-23-14/h3-6H,7H2,1-2H3,(H,19,20) |

| Standard InChI Key | IVQJJWTYXXUJQG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C3C4=C(C=C2C(=C1)OC)NC(=O)C4=CC5=C3OCO5 |

Introduction

Chemical Structure and Identification

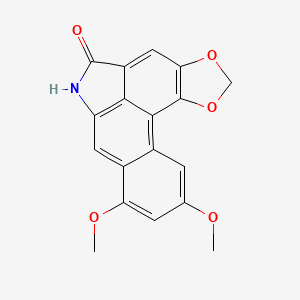

Aristololactam IV (C₁₇H₁₁NO₄) is characterized by a fused pentacyclic structure comprising a phenanthrene core integrated with a lactam ring and methoxy substituents. Key structural features include:

-

Methoxy groups at positions C-3 and C-4, critical for its bioactivity .

-

A lactam ring at position C-9, contributing to its stability and interaction with biological targets .

-

Substituent variability, such as hydroxyl or additional methoxy groups, leading to derivatives like aristololactam IVa (9-hydroxy variant) .

Structural elucidation relies on advanced spectroscopic techniques:

-

NMR spectroscopy reveals distinct aromatic proton signals (e.g., δ 7.86 for H-2) and methoxy resonances (δ 3.93–4.38) .

-

Mass spectrometry (GC-MS/LC-MS) confirms molecular weights (e.g., m/z 309 for aristololactam IVa) and fragmentation patterns .

Natural Occurrence and Biosynthetic Pathways

Aristololactam IV is predominantly found in:

-

Aristolochiaceae plants: Aristolochia contorta, A. debilis, and A. kankauensis, often in roots and leaves .

-

Asarum species: Asarum heteropoides and A. sieboldii, where it coexists with other AAAs .

Biosynthetically, it arises from the oxidative cyclization of benzamide precursors, a pathway shared among aristolactams . Environmental factors and plant physiology influence its concentration, with higher levels observed in methanol extracts compared to aqueous preparations .

Pharmacological Activities

Cytotoxic Effects

Aristololactam IV exhibits dose-dependent cytotoxicity in renal proximal tubular epithelial cells (HK-2):

| Compound | IC₅₀ (μg/mL) | Assay Type | Reference |

|---|---|---|---|

| Aristololactam IV | 30.24 | MTT | |

| 7-Methoxy-IV derivative | 4.54 | LDH | |

| Aristolochic acid I | 16.68 | MTT |

-

Mechanism: Disruption of mitochondrial membrane potential and induction of caspase-3-dependent apoptosis .

-

Comparative potency: The 7-methoxy derivative demonstrates 3.5-fold greater cytotoxicity than AA-I, highlighting substituent-driven activity .

Toxicological Implications

Nephrotoxicity

-

In vitro models: Aristololactam IVa induces tubular cell degeneration and fibrosis in HK-2 cells at concentrations ≥5 μg/mL .

-

In vivo exposure: Subacute oral administration in rats (20 mg/kg/day) triggers oxidative stress and complement system activation, though less severe than AA-I .

Genotoxicity

Metabolomic analyses link aristololactam IV to DNA adduct formation, particularly at guanine residues, akin to AA-I . This underscores its role in aristolochic acid nephropathy (AAN) and urothelial carcinoma .

Analytical and Synthetic Approaches

Detection Methods

-

LC-MS/MS: Employed for quantification in plant extracts, with limits of detection (LOD) ≤0.1 ng/mL .

-

HR-NMR: Resolves structural isomers (e.g., IV vs. IVa) via NOESY correlations and HMBC spectra .

Synthesis Challenges

Total synthesis remains underexplored. Current strategies involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume